1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorobenzyl group attached to the pyrazole ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorobenzyl group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol: This compound also contains a chlorobenzyl group but is based on a benzimidazole scaffold instead of a pyrazole ring.
1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol: Similar to the previous compound but with a methyl group instead of a chlorine atom.
1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol: Contains a fluorobenzyl group and a benzimidazole scaffold.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H13ClN4O |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H13ClN4O/c1-8-6-11(12(18)15-14)16-17(8)7-9-2-4-10(13)5-3-9/h2-6H,7,14H2,1H3,(H,15,18) |
InChI Key |
ORCVGOCWQAHHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C(=O)NN |
Origin of Product |
United States |
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